- Deketalization induced by phenyl dichlorophosphate and sodium iodide, Synthetic Communications, 1986, 16(11), 1357-61
Cas no 927-49-1 (6-Undecanone)
6-Undecanone structure
Product Name:6-Undecanone
CAS-nummer:927-49-1
MF:C11H22O
MW:170.291783809662
MDL:MFCD00009516
CID:40254
PubChem ID:13561
Update Time:2025-06-13
6-Undecanone Chemische en fysische eigenschappen
Naam en identificatie
-
- Undecan-6-one
- Di-n-amyl ketone~Di-n-pentyl ketone
- Undecanone
- dipentyl ketone
- 6-Undecanone (Diamylketone)
- Di-n-amyl ketone
- 6-Hendecanon
- 6-Oxoundecane
- 6-Undecanon
- Amyl ketone
- Diamylketon
- Pentyl ketone
- 6-Undecanone
- CAPRONE
- diamyl ketone
- dipentylformal
- FEMA 4022
- n-caprone
- Ketones, C11
- 6undecanone
- (C11) Ketones
- Undecanone-(6)
- 8JMD3E1SOO
- ZPQAKYPOZRXKFA-UHFFFAOYSA-N
- Diamylketone
- undecan-6-one, 6-undecanone
- 6-Undecanone, analytical standard
- OR7146
- LMFA12000062
-
- MDL: MFCD00009516
- Inchi: 1S/C11H22O/c1-3-5-7-9-11(12)10-8-6-4-2/h3-10H2,1-2H3
- InChI-sleutel: ZPQAKYPOZRXKFA-UHFFFAOYSA-N
- LACHT: O=C(CCCCC)CCCCC
- BRN: 1749440
Berekende eigenschappen
- Exacte massa: 170.16700
- Monoisotopische massa: 170.167065321 g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 12
- Aantal draaibare bindingen: 8
- Complexiteit: 95.6
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Moleculair gewicht: 170.29
- Oppervlakte lading: 0
- Aantal tautomers: 2
- XLogP3: 3.8
- Topologisch pooloppervlak: 17.1
Experimentele eigenschappen
- Kleur/vorm: 无色至淡黄色 液体
- Dichtheid: 0.831 g/mL at 25 °C(lit.)
- Smeltpunt: 14.6 °C (lit.)
- Kookpunt: 228 °C(lit.)
- Vlampunt: 华氏:190.4 °F
摄氏:88 °C - Brekindex: n20/D 1.4270(lit.)
- Oplosbaarheid: 2.94e-04 M
- PSA: 17.07000
- LogboekP: 3.71610
- Brekindex: 1.424-1.430
- Dampfdruk: 0.05 mmHg
- FEMA: 4022 | 6-UNDECANONE
- Oplosbaarheid: 未确定
6-Undecanone Beveiligingsinformatie
- Prompt:警告
- Signaalwoord:Warning
- Gevaarverklaring: H227
- Waarschuwingsverklaring: P210-P280-P370+P378-P403+P235-P501
- Vervoersnummer gevaarlijk materiaal:UN 1993 / PGIII
- WGK Duitsland:3
- Code gevarencategorie: R23/25:吸入和不慎吞咽有毒。
- Veiligheidsinstructies: S24/25
- RTECS:YQ2828000
-
Identificatie van gevaarlijk materiaal:
- Gevaarklasse:Comb liq.
- PackingGroup:III
- Opslagvoorwaarde:Store at room temperature
- Verpakkingsgroep:I; II; III
- Risicozinnen:R23/25
6-Undecanone Douanegegevens
- HS-CODE:2914190090
- Douanegegevens:
中国海关编码:
2914190090概述:
2914190090 其他不含其他含氧基的无环酮。监管条件:无。增值税率:17.0%。退税率:9.0%。最惠国关税:5.5%。普通关税:30.0%
申报要素:
品名, 成分含量, 用途, 丙酮报明包装
Summary:
2914190090 other acyclic ketones without other oxygen function。Supervision conditions:None。VAT:17.0%。Tax rebate rate:9.0%。MFN tariff:5.5%。General tariff:30.0%
6-Undecanone Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | U162907-100ml |
6-Undecanone |
927-49-1 | >98.0%(GC) | 100ml |
¥361.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | U162907-25ml |
6-Undecanone |
927-49-1 | >98.0%(GC) | 25ml |
¥109.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | U162907-5ml |
6-Undecanone |
927-49-1 | >98.0%(GC) | 5ml |
¥29.90 | 2023-08-31 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 136999-25G |
6-Undecanone |
927-49-1 | 25g |
¥3061.86 | 2023-12-10 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | U830998-500ml |
6-Undecanone |
927-49-1 | 98% | 500ml |
2,558.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 68738-1ML |
6-Undecanone |
927-49-1 | analytical standard | 1ML |
¥1346.34 | 2022-02-23 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | U44800-25ml |
6-Undecanone |
927-49-1 | 98% | 25ml |
¥148.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | U44800-100ml |
6-Undecanone |
927-49-1 | 98% | 100ml |
¥498.0 | 2023-09-06 | |
| Apollo Scientific | OR7146-5g |
Undecan-6-one |
927-49-1 | 98% | 5g |
£15.00 | 2025-03-21 | |
| Apollo Scientific | OR7146-25g |
Undecan-6-one |
927-49-1 | 98% | 25g |
£17.00 | 2025-03-21 |
6-Undecanone Productiemethode
Productiemethode 1
Productiemethode 2
Reactievoorwaarden
1.1 Catalysts: Iridium(2+), triaqua[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl… , Iridium(2+), triaqua[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl… (reaction products with bipyridinyl-containing silyl polymers) , 2,2′-Bipyridine, 6,6′-bis(methoxymethoxy)-5,5′-bis(triethoxysilyl)-, polymer wit… (deprotected) , 2,2′-Bipyridine, 6,6′-bis(methoxymethoxy)-5,5′-bis(triethoxysilyl)-, polymer wit… (deprotected, reaction products with iridium complex) Solvents: Toluene ; 6 h, 130 °C
Referentie
- Solid catalyst used for dehydrogenation reaction of alcohols and formic acid, and method for producing a carbonyl compound and hydrogen using the same, Japan, , ,
Productiemethode 3
Reactievoorwaarden
1.1 Reagents: Hydrogen peroxide Catalysts: Cerium bromide Solvents: Ethanol ; rt; 15 min, 40 °C
1.2 Reagents: Sodium thiosulfate Solvents: Ethyl acetate , Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Ethyl acetate , Water ; rt
Referentie
- Fenton-like chemistry enables catalytic oxidative desulfurization of thioacetals and thioketals with hydrogen peroxide, Green Chemistry, 2022, 24(10), 4041-4049
Productiemethode 4
Reactievoorwaarden
1.1 Catalysts: Manganese oxide (MnO2) , Alumina ; 673 K
Referentie
- Catalytic ketonization over oxide catalysts, Applied Catalysis, 2007, 323, 77-85
Productiemethode 5
Reactievoorwaarden
1.1 Catalysts: Manganese oxide (MnO2) , Alumina ; 673 - 698 K
Referentie
- Catalytic ketonization over oxide catalysts. Part IX. Single step synthesis of aliphatic saturated and unsaturated C11 - C13 ketones from carboxylic acids, Polish Journal of Chemistry, 2004, 78(2), 299-302
Productiemethode 6
Productiemethode 7
Reactievoorwaarden
1.1 Catalysts: Benzophenone , Sodium tert-butoxide Solvents: Toluene ; 18 h, 110 °C
Referentie
- Efficient and eco-compatible transition metal-free Oppenauer-type oxidation of alcohols, Catalysis Communications, 2014, 47, 58-62
Productiemethode 8
Reactievoorwaarden
1.1 Reagents: p-Toluenesulfonic acid
1.2 Reagents: Piperidine
1.3 Reagents: Dowex 50W
1.2 Reagents: Piperidine
1.3 Reagents: Dowex 50W
Referentie
- Dendritic Aliphatic Polyethers as High-Loading Soluble Supports for Carbonyl Compounds and Parallel Membrane Separation Techniques, Journal of Combinatorial Chemistry, 2002, 4(2), 112-119
Productiemethode 9
Reactievoorwaarden
1.1 Catalysts: Iridium(2+), triaqua[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl… (ligand-containing organosilica complexes) , 2,2′-Bipyridine, 6,6′-bis(methoxymethoxy)-5,5′-bis(triethoxysilyl)-, polymer wit… (deprotected, Ir complexes) Solvents: Toluene ; 18 h, reflux
Referentie
- Iridium Complex Immobilized on Custom-Designed Periodic Mesoporous Organosilica as Reusable Catalyst for the Dehydrogenative Oxidation of Alcohols, ACS Applied Nano Materials, 2020, 3(3), 2527-2535
Productiemethode 10
Productiemethode 11
Reactievoorwaarden
1.1 Catalysts: Palladium Solvents: Toluene ; 40 h, 120 °C
Referentie
- α-Alkylation of Ketones by Trialkylamines under Heterogeneous Pd/C Catalysis, Organometallics, 2014, 33(7), 1890-1892
Productiemethode 12
Reactievoorwaarden
1.1 Reagents: Silver nitrate Solvents: Acetonitrile , Water
1.2 Reagents: Triethylamine
1.2 Reagents: Triethylamine
Referentie
- Nonacidic and highly chemoselective protection of the carbonyl function. 3-Methylbenzothiazolines as a base- and acid-resistant protected form for the carbonyl groups, Bulletin of the Chemical Society of Japan, 1989, 62(4), 1215-25
Productiemethode 13
Productiemethode 14
Reactievoorwaarden
1.1 Reagents: Sulfuric acid , Sodium dichromate
Referentie
- The reaction of (phenyldimethylsilyl)dichloromethyllithium with organoboranes. A synthesis of α-hydroxyorganosilanes and ketones, Synthetic Communications, 1980, 10(11), 813-19
Productiemethode 15
Reactievoorwaarden
1.1 Reagents: 4-Nitrophthalonitrile Solvents: Acetonitrile , Water ; 48 h
Referentie
- Oxidative cleavage of ketoximes to ketones using photoexcited nitroarenes, ChemRxiv, 2023, 1, 1-13
Productiemethode 16
Reactievoorwaarden
1.1 Catalysts: 2,4,6-Tris(1-methylethyl)benzenethiol , Iridium(1+), [5,5′-bis(trifluoromethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-difluor… , Phosphonium, tetrabutyl-, diphenyl phosphate (1:1) Solvents: (Trifluoromethyl)benzene ; 24 h, rt
Referentie
- A Redox Strategy for Light-Driven, Out-of-Equilibrium Isomerizations and Application to Catalytic C-C Bond Cleavage Reactions, Journal of the American Chemical Society, 2019, 141(4), 1457-1462
Productiemethode 17
Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: TPAP Solvents: Toluene
Referentie
- Preparation of aldehydes or ketones from alcohols using oxygen in the presence of catalytic tetraalkylammonium ruthenium species., United Kingdom, , ,
Productiemethode 18
Productiemethode 19
Reactievoorwaarden
1.1 Reagents: Isopropanol , Oxygen Catalysts: Bis[ethyl 2-(formyl-κO)-3-(oxo-κO)butanoato]cobalt
Referentie
- Preparation of ketones, Japan, , ,
Productiemethode 20
Reactievoorwaarden
1.1 Reagents: 4-[(Aminocarbonyl)amino]-2,2,6,6-tetramethyl-1-piperidinyloxy (silica supported) Solvents: Acetone ; 10 min, rt
1.2 Reagents: Sodium hypochlorite Solvents: Water ; 0 °C; 12 h, 0 °C
1.2 Reagents: Sodium hypochlorite Solvents: Water ; 0 °C; 12 h, 0 °C
Referentie
- The oxidation of alcohols in N-Oxyl-immobilized silica gel/aqueous NaOCl disperse systems. A prominent access to a column-flow system, Bulletin of the Chemical Society of Japan, 2004, 77(9), 1745-1755
6-Undecanone Raw materials
- Hexyl hexanoate
- Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-
- Benzothiazole,2,3-dihydro-3-methyl-2,2-dipentyl-
- Undecane, 6,6-dimethoxy-
- bromopentylmagnesium
- 1-Butanol
- 6-Undecanol
- 1,3-Dioxolane, 2,2-dipentyl-
- 6-(Dimethylphenylsilyl)-6-undecanol
- 6-Undecanone, O-methyloxime
- 1,3-DITHIANE, 2,2-DIPENTYL-
6-Undecanone Preparation Products
6-Undecanone Leveranciers
Suzhou Senfeida Chemical Co., Ltd
Goudlid
(CAS:927-49-1)6-Undecanone
Ordernummer:sfd20073
Voorraadstatus:in Stock
Hoeveelheid:200kg
Zuiverheid:99.9%
Prijsinformatie laatst bijgewerkt:Friday, 19 July 2024 14:38
Prijs ($):discuss personally
E-mail:sales2@senfeida.com
Amadis Chemical Company Limited
Goudlid
(CAS:927-49-1)6-Undecanone
Ordernummer:A844328
Voorraadstatus:in Stock
Hoeveelheid:500g/1kg
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 30 August 2024 07:02
Prijs ($):158.0/268.0
E-mail:sales@amadischem.com
6-Undecanone Gerelateerde literatuur
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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